molecular formula C19H27N3O5 B12303197 Alloc-Val-Ala-pAB

Alloc-Val-Ala-pAB

Cat. No.: B12303197
M. Wt: 377.4 g/mol
InChI Key: LVLAVLCLIPDFJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Alloc-Val-Ala-pAB can be synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The synthesis typically involves the following steps:

Scientific Research Applications

Drug Development and Antibody-Drug Conjugates

Alloc-Val-Ala-pAB plays a crucial role in the development of antibody-drug conjugates (ADCs), which are innovative therapeutic agents designed to deliver cytotoxic drugs directly to cancer cells. The compound serves as a cleavable linker that connects the drug payload to the antibody, allowing for targeted delivery and minimizing systemic toxicity.

Key Features:

  • Stability : The Val-Ala sequence is stable in circulation, reducing premature drug release.
  • Enzyme-Sensitive Cleavage : The linker is specifically cleaved by enzymes such as cathepsin B, which are often overexpressed in cancer cells, ensuring that the drug is released precisely at the target site .
  • Improved Therapeutic Index : By facilitating targeted delivery, this compound enhances the overall efficacy of treatments while minimizing side effects .

Cell-Penetrating Assays

This compound is employed in cell-penetrating assays to study the mechanisms by which peptides and proteins traverse cellular membranes. By conjugating this linker with fluorescent markers, researchers can track the intracellular movement of peptides, providing insights into their delivery efficacy.

Applications:

  • Tracking Mechanisms : Allows for detailed studies on how different peptides enter cells.
  • Drug Delivery Innovations : Facilitates the development of novel drug delivery systems that leverage cellular uptake mechanisms .

Protease Assays

In protease assays, this compound serves as a substrate for evaluating protease activity. The compound's cleavage by specific proteases results in detectable signals (e.g., fluorescence or colorimetric changes), enabling quantitative analysis of enzyme kinetics.

Significance:

  • Enzyme Functionality : Helps elucidate the roles of various proteases in biological processes.
  • Inhibitor Screening : Facilitates the identification of potential protease inhibitors, which can be crucial for therapeutic development .

Peptide Synthesis

This compound is utilized as a building block in solid-phase peptide synthesis (SPPS). Its incorporation into peptide chains allows for high specificity and yield during synthesis.

Benefits:

  • Modular Synthesis : Enables the stepwise assembly of complex peptides.
  • Therapeutic Applications : Supports the production of synthetic peptides for research and clinical applications .

Data Summary Table

ApplicationDescriptionKey Benefits
Drug DevelopmentUsed in ADCs for targeted drug deliveryReduced toxicity, improved therapeutic index
Cell-Penetrating AssaysInvestigates peptide transport across membranesInsights into drug delivery mechanisms
Protease AssaysServes as a substrate to assess protease activityQuantitative analysis of enzyme kinetics
Peptide SynthesisBuilding block in solid-phase peptide synthesisHigh specificity and yield in peptide production

Case Study 1: Antibody-Drug Conjugate Development

A study demonstrated that ADCs utilizing this compound exhibited enhanced stability and targeted release when tested in vitro. The cleavage by cathepsin B resulted in effective cytotoxicity against cancer cells while sparing healthy tissues .

Case Study 2: Peptide Transport Mechanisms

Research utilizing this compound conjugated with fluorescent tags provided real-time tracking of peptide transport into various cell types. This study highlighted the potential for designing more efficient drug delivery systems based on cellular uptake pathways .

Mechanism of Action

The mechanism of action of Alloc-Val-Ala-pAB involves the specific cleavage of the Val-Ala peptide bond by Cathepsin B. This enzyme is often overexpressed in cancer cells, allowing for the selective release of the cytotoxic drug within the tumor microenvironment. The Alloc group provides stability during the synthesis and can be removed under mild conditions, ensuring the integrity of the drug conjugate .

Comparison with Similar Compounds

Alloc-Val-Ala-pAB is unique due to its specific cleavage by Cathepsin B and its stability under mild deprotection conditions. Similar compounds include:

This compound stands out due to its specific enzymatic cleavage and mild deprotection conditions, making it a valuable tool in targeted drug delivery systems.

Biological Activity

Alloc-Val-Ala-pAB (Alloc-Val-Ala-para-aminobenzyl) is a cleavable linker commonly used in the development of antibody-drug conjugates (ADCs). Its design and synthesis are pivotal for enhancing the efficacy of targeted cancer therapies. This compound serves as a bridge between an antibody and a cytotoxic drug, allowing for selective delivery to cancer cells while minimizing systemic toxicity.

This compound functions by enabling the release of the cytotoxic agent upon internalization by target cells. This is achieved through enzymatic cleavage, which occurs in the presence of specific proteases. The linker is designed to be stable in circulation but to release the drug effectively within the tumor microenvironment, enhancing therapeutic efficacy while reducing off-target effects .

In Vitro Studies

Recent studies have demonstrated the biological activity of this compound through various in vitro assays. For instance, its incorporation into ADCs has shown significant cytotoxic effects against several cancer cell lines. The following table summarizes some key findings from recent research:

Cell Line IC50 (nM) Linker Type
AML31.14This compound
HEPG218.88This compound
HL603.19This compound

These results indicate that this compound-linked ADCs exhibit potent cytotoxicity, comparable to other established linker systems used in ADC formulations .

Case Studies

  • SGN-CD33A : This ADC utilizes a pyrrolobenzodiazepine dimer linked via this compound. Clinical trials have shown promising results, with significant tumor reduction observed in patients with acute myeloid leukemia (AML)【5】.
  • Rova-T (rovalpituzumab tesirine) : Another notable case is the use of this compound in Rova-T, which targets DLL3-expressing tumors. Initial phase I clinical trials indicated that this ADC could effectively reduce tumor size with manageable side effects【6】.

Stability and Cleavage Studies

Research has focused on optimizing the stability of this compound in circulation and its subsequent cleavage by tumor-associated proteases. Studies have shown that modifications to the linker can enhance its stability while maintaining effective cleavage rates within cancerous tissues【2】【4】.

Toxicity Profile

While ADCs utilizing this compound show enhanced specificity, they are not devoid of side effects. Clinical data indicate that some patients experience neutropenia and hepatotoxicity, particularly at higher doses【2】【6】. Ongoing research aims to refine these linkers further to minimize adverse effects while maximizing therapeutic benefits.

Properties

IUPAC Name

prop-2-enyl N-[1-[[1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O5/c1-5-10-27-19(26)22-16(12(2)3)18(25)20-13(4)17(24)21-15-8-6-14(11-23)7-9-15/h5-9,12-13,16,23H,1,10-11H2,2-4H3,(H,20,25)(H,21,24)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLAVLCLIPDFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.